

An In-depth Technical Guide to 6-Ethyl-2,3-dimethylpyridine

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Compound of Interest

Compound Name: 6-Ethyl-2,3-dimethylpyridine

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IUPAC Name: **6-Ethyl-2,3-dimethylpyridine**

This technical guide provides a comprehensive overview of **6-Ethyl-2,3-dimethylpyridine**, a polysubstituted pyridine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

6-Ethyl-2,3-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula $C_9H_{13}N$.^{[1][2]} Its structure consists of a pyridine ring substituted with an ethyl group at the 6-position and two methyl groups at the 2- and 3-positions. The physicochemical properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N	PubChem[1]
Molecular Weight	135.21 g/mol	PubChem[1]
CAS Number	1463-01-0	PubChem[1]
IUPAC Name	6-ethyl-2,3-dimethylpyridine	PubChem[1]
Canonical SMILES	<chem>CCC1=NC(=C(C=C1)C)C</chem>	PubChem[1]
InChI	InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3	PubChem[1]
InChIKey	MMOOOQAABWPBQJ-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	135.104799419 Da	PubChem[1]
Monoisotopic Mass	135.104799419 Da	PubChem[1]
Topological Polar Surface Area	12.9 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **6-Ethyl-2,3-dimethylpyridine**. While a complete set of experimental spectra is not readily available in the public domain, the following data has been reported:

Spectroscopy Type	Data	Source
^{13}C NMR	A ^{13}C NMR spectrum is available.	PubChem[1]
^1H NMR	Experimental data not available.	
Mass Spectrometry	Experimental data not available. A mass spectrum for the isomer 3-ethyl-2,6-dimethylpyridine shows a molecular ion peak at m/z 135.	PubChem[3]
Infrared (IR) Spectroscopy	Experimental data not available.	

Synthesis of Polysubstituted Pyridines

While a specific experimental protocol for the synthesis of **6-Ethyl-2,3-dimethylpyridine** is not detailed in the available literature, the synthesis of polysubstituted pyridines can be achieved through various established methods. One such versatile method is the Bohlmann-Rahtz pyridine synthesis.[4] This reaction involves the condensation of an enamine with a β -ketoester or a 1,3-dicarbonyl compound, followed by cyclization and aromatization.

General Experimental Protocol: Modified Bohlmann-Rahtz Synthesis

This protocol describes a general one-pot, three-component synthesis of polysubstituted pyridines and can be adapted for the synthesis of **6-Ethyl-2,3-dimethylpyridine**.[4]

Materials:

- β -Ketoester (e.g., ethyl acetoacetate)
- Enamine (derived from an appropriate ketone and a secondary amine)
- Ammonium acetate

- Ethanol (or other suitable solvent)

Procedure:

- A mixture of the β -ketoester (1 equivalent), the enamine (1 equivalent), and ammonium acetate (1.5 equivalents) is dissolved in ethanol.
- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.

To synthesize **6-Ethyl-2,3-dimethylpyridine** using this approach, appropriate precursors would be required to introduce the ethyl and dimethyl substitutions at the desired positions of the pyridine ring.

Relevance in Drug Development and Medicinal Chemistry

The pyridine scaffold is a prominent structural motif in a vast number of pharmaceuticals and biologically active compounds.^[5] Its presence is often associated with favorable pharmacokinetic properties and the ability to engage in various biological interactions. While specific biological activity for **6-Ethyl-2,3-dimethylpyridine** is not extensively documented, the general importance of substituted pyridines in drug discovery is well-established.

Polysubstituted pyridines are known to exhibit a wide range of biological activities, including but not limited to:

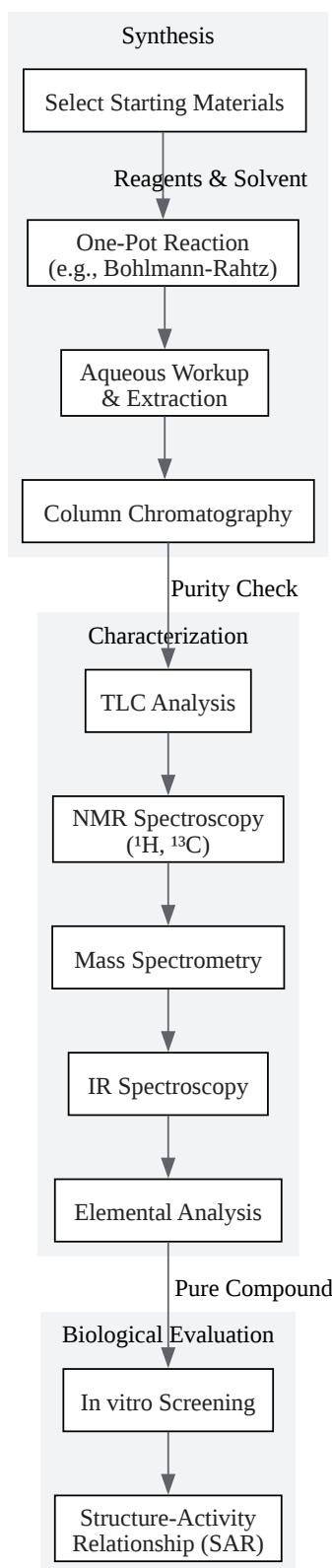
- Antihypertensive agents: The dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine, are based on a substituted pyridine core.
- Antimicrobial agents: Many pyridine derivatives have shown potent antibacterial and antifungal properties.

- Anticancer agents: The pyridine ring is a key component in several kinase inhibitors and other anticancer drugs.
- Central Nervous System (CNS) active agents: The structural diversity of substituted pyridines has been exploited to develop drugs targeting various CNS receptors and enzymes.

The specific substitution pattern of **6-Ethyl-2,3-dimethylpyridine**, with its combination of alkyl groups, may confer specific lipophilicity and steric properties that could be explored for potential biological targets. Further research into the biological evaluation of this compound is warranted to uncover its potential therapeutic applications.

Experimental and Characterization Workflow

The synthesis and characterization of a novel polysubstituted pyridine like **6-Ethyl-2,3-dimethylpyridine** typically follows a structured workflow to ensure the purity and correct structural assignment of the final compound.



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Caption: General workflow for the synthesis, characterization, and evaluation of a polysubstituted pyridine.

This guide provides a foundational understanding of **6-Ethyl-2,3-dimethylpyridine** based on currently available scientific information. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

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